4-(Tert-butoxy)butanenitrile
Overview
Description
4-(Tert-butoxy)butanenitrile is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It can be prepared from 4-tert-butyl-1,2-dihydrobenzene via dehydrogenation .
Synthesis Analysis
The synthesis of this compound involves a preparation method of 4-tert-butoxy chlorobenzene. The main reaction materials are para-chlorophenol and isobutene, and the catalyst is brimstone acid .Molecular Structure Analysis
The molecular structure of this compound contains a total of 29 bonds; 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 ether (aliphatic) .Scientific Research Applications
Solar Cell Enhancement
The addition of 4-tert-butylpyridine (4TBP), which is structurally similar to 4-(Tert-butoxy)butanenitrile, to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This enhancement is attributed to an increase in the open-circuit potential due to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime. The mechanism involves the effect of 4TBP on the surface charge of TiO2 and the recombination of electrons with triiodide in the electrolyte, suggesting potential applications for similar compounds like this compound in solar cell technology (Boschloo et al., 2006).
Advanced Materials
The synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) showcases the use of tert-butyl groups in creating compounds with unique magnetic properties. This compound, which features large dihedral angles and specific distances between nitroxide radicals, displays quartet signals in EPR spectra, indicating potential applications in magnetic materials and spintronics (Fujita et al., 1996).
Biotechnology
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the utility of tert-butyl groups in facilitating nucleophilic addition reactions and enabling the synthesis of a wide range of enantioenriched amines. This methodology highlights the importance of such compounds in the development of new pharmaceuticals and fine chemicals (Ellman et al., 2002).
Chemical Synthesis
The thermal decomposition analysis of 1,1-bis(tert-butylperoxy)cyclohexane, which shares the tert-butyl functional group with this compound, in the presence of sulfuric acid contaminants highlights the challenges and considerations in handling and using tert-butyl-containing compounds in industrial processes. This study provides insights into the safety and stability of such compounds, which is crucial for their application in chemical manufacturing (Hsueh et al., 2016).
Environmental Applications
The degradation of 1,4-dioxane using advanced oxidation processes, including the use of tert-butyl alcohol as a solvent, offers an example of how tert-butyl derivatives can be involved in environmental remediation. The study demonstrates the effectiveness of various oxidation processes in degrading a solvent commonly used in the nuclear industry, suggesting potential environmental applications for this compound and related compounds (Chitra et al., 2012).
Future Directions
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,3)10-7-5-4-6-9/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXITQQCRAFSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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